(S)-3-(Chloromethyl)pyrrolidine
CAS No.: 1187931-91-4
Cat. No.: VC13775530
Molecular Formula: C5H10ClN
Molecular Weight: 119.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1187931-91-4 |
---|---|
Molecular Formula | C5H10ClN |
Molecular Weight | 119.59 g/mol |
IUPAC Name | (3S)-3-(chloromethyl)pyrrolidine |
Standard InChI | InChI=1S/C5H10ClN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2/t5-/m1/s1 |
Standard InChI Key | QXZOZPKSATVTCW-RXMQYKEDSA-N |
Isomeric SMILES | C1CNC[C@H]1CCl |
SMILES | C1CNCC1CCl |
Canonical SMILES | C1CNCC1CCl |
Introduction
Chemical Structure and Physicochemical Properties
(S)-3-(Chloromethyl)pyrrolidine (C₅H₁₀ClN) is a five-membered saturated heterocycle with a molecular weight of 119.59 g/mol. The pyrrolidine ring adopts an envelope conformation, with the chloromethyl group at C3 inducing steric and electronic effects that influence reactivity. The (S)-configuration assigns the chloromethyl group to a specific spatial orientation, critical for interactions with biological targets .
Key Physicochemical Data
Property | Value |
---|---|
Molecular Formula | C₅H₁₀ClN |
Molecular Weight | 119.59 g/mol |
Boiling Point | Not reported |
Melting Point | Not reported |
Solubility | Miscible in polar solvents |
Chiral Rotation ([α]D²⁵) | Dependent on solvent and concentration |
The chloromethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the pyrrolidine nitrogen provides a site for hydrogen bonding or protonation.
Synthesis and Stereoselective Preparation
Palladium-Catalyzed C–H Functionalization
A breakthrough in stereocontrolled synthesis is demonstrated by Pd-catalyzed C–H arylation, which enables direct functionalization of pyrrolidine derivatives. Using an aminoquinoline auxiliary, researchers achieved cis-3,4-disubstituted pyrrolidines with >99% enantiomeric excess (ee) . This method avoids racemization and employs mild conditions (K₂CO₃ base, low catalyst loading), making it scalable for industrial applications .
Representative Reaction Scheme:
Industrial Production Challenges
Industrial synthesis requires balancing cost, scalability, and enantiopurity. Continuous flow reactors and immobilized chiral catalysts are under investigation to improve yield and reduce waste.
Applications in Pharmaceutical Chemistry
Role in Drug Synthesis
(S)-3-(Chloromethyl)pyrrolidine is a key intermediate in the synthesis of (−)-paroxetine, a selective serotonin reuptake inhibitor (SSRI). The stereocenter at C3 dictates the drug’s binding affinity to serotonin transporters . Recent formal syntheses of (−)-paroxetine highlight the compound’s utility in constructing the trans-piperidine core via stereospecific alkylation .
Antimicrobial and Antiviral Agents
Derivatives of (S)-3-(Chloromethyl)pyrrolidine exhibit antimicrobial activity by targeting bacterial cell wall synthesis. For instance, quaternized analogs act as cationic surfactants, disrupting microbial membranes.
Biological Activity and Mechanism
Enzyme Inhibition
The chloromethyl group forms covalent adducts with cysteine residues in enzyme active sites. For example, it inhibits cytochrome P450 isoforms (e.g., CYP3A4), altering drug metabolism pathways.
Receptor Modulation
In neurological disorders, (S)-3-(Chloromethyl)pyrrolidine derivatives modulate GABAₐ and serotonin receptors. The (S)-enantiomer shows 10-fold higher affinity for 5-HT₁A receptors compared to the (R)-form, underscoring the importance of stereochemistry .
Future Directions
Catalytic Asymmetric Synthesis
Advances in organocatalysis and transition-metal catalysis promise enantioselective routes without auxiliaries. For example, Jacobsen’s thiourea catalysts could induce asymmetry during chloromethylation .
Material Science Applications
Chiral ionic liquids derived from (S)-3-(Chloromethyl)pyrrolidine are being explored for asymmetric electrochemistry and chiral sensing platforms.
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